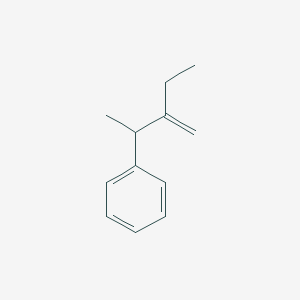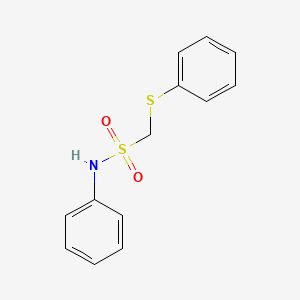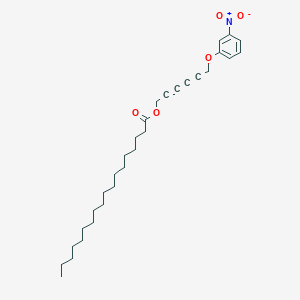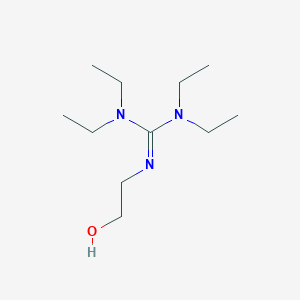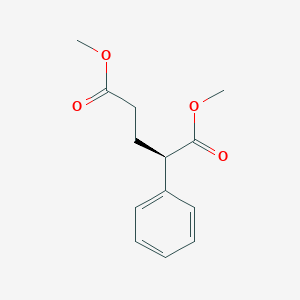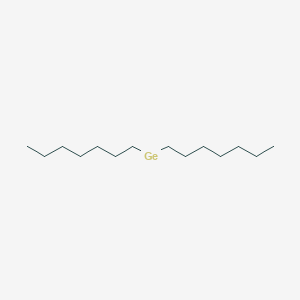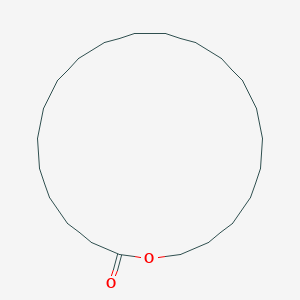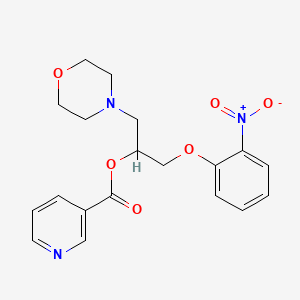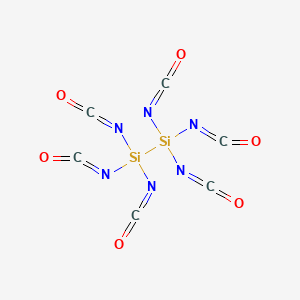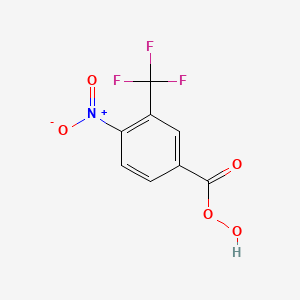
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a carboperoxoic acid group (-CO3H) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid typically involves the nitration of 3-(trifluoromethyl)benzoic acid followed by the introduction of the carboperoxoic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation reactions to introduce the carboperoxoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of 4-amino-3-(trifluoromethyl)benzene-1-carboperoxoic acid.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. The carboperoxoic acid group can act as an oxidizing agent, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzotrifluoride: Similar structure but lacks the carboperoxoic acid group.
4-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a carboxylic acid group but lacks the nitro group.
Uniqueness
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro and trifluoromethyl groups, along with the oxidizing carboperoxoic acid group, makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
55349-63-8 |
|---|---|
Formule moléculaire |
C8H4F3NO5 |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
4-nitro-3-(trifluoromethyl)benzenecarboperoxoic acid |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)5-3-4(7(13)17-16)1-2-6(5)12(14)15/h1-3,16H |
Clé InChI |
XQGADPMYVXKTIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OO)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


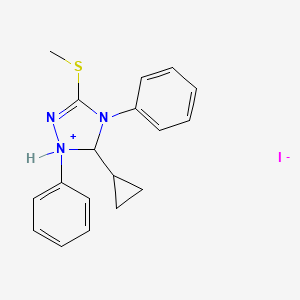
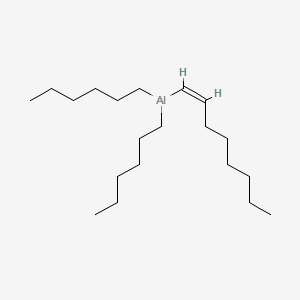
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

